

Detecting Enrofloxacin Residues in Chicken and Milk: Application Notes and Protocols

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Compound of Interest

Compound Name: Enrofloxacin

Cat. No.: B1671348

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Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against various bacteria.[1] It is widely used in veterinary medicine to treat infections in poultry and cattle.[1][2] However, the overuse or improper administration of **enrofloxacin** can lead to the presence of its residues in food products of animal origin, such as chicken and milk.[2] These residues pose potential health risks to consumers, including the development of antibiotic resistance and allergic reactions. To ensure food safety, regulatory bodies have established Maximum Residue Limits (MRLs) for **enrofloxacin** in various food commodities.[3] This document provides detailed application notes and protocols for the detection of **enrofloxacin** residues in chicken and milk, intended for researchers, scientists, and professionals in drug development and food safety.

Analytical Methods for Enrofloxacin Detection

Several analytical methods are employed for the detection and quantification of **enrofloxacin** residues in food matrices. The choice of method often depends on factors such as sensitivity, specificity, cost, and throughput. The most common techniques include High-Performance Liquid Chromatography (HPLC) with various detectors, Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for the detection of **enrofloxacin** in chicken and milk.

Table 1: Performance of HPLC Methods for **Enrofloxacin** Detection in Chicken

Method	Detector	Sample Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
HPLC	Fluorescence	Muscle	0.00048 µg/mL	0.0039 µg/mL	86.67	
HPLC	UV	Liver, Skin	-	< MRL	-	
HPLC	Photodiode Array	Meat	-	30 µg/kg	88 - 94	
HPLC	UV	Liver, Kidney, Muscle	-	-	>75	
LC-MS/MS	-	Liver	0.22 ng/g	0.85 ng/g	-	

Table 2: Performance of Analytical Methods for **Enrofloxacin** Detection in Milk

Method	Sample Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
ELISA	Raw & Pasteurized Milk	-	< 100 ppb	
HPLC	Bulk Tank Milk	-	-	
Microbiological Assay	Buffalo Milk	50 ppb	-	
ELISA	Raw & Pasteurized Milk	-	-	

Experimental Protocols

This section provides detailed protocols for the most common methods used for the detection of **enrofloxacin** residues.

Protocol 1: HPLC-UV Detection of Enrofloxacin in Chicken Tissue

This protocol is based on the dispersive liquid-liquid microextraction (DLLME) technique followed by HPLC with UV detection.

1. Sample Preparation (DLLME)

- Homogenize 5 g of chicken tissue (liver, muscle, or skin).
- Add 5 mL of a 30:70 (v/v) solution of 25 mM phosphoric acid and acetonitrile.
- Shake vigorously for 30 seconds and centrifuge at 4500 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm membrane filter.
- Adjust the pH of the acetonitrile extract to 7.0 with 0.1 N NaOH.
- In a separate conical tube, add 5 mL of double-distilled water.
- Add 1 mL of the pH-adjusted acetonitrile extract (disperser solvent) to the water.
- Rapidly inject 200 µL of chloroform (extraction solvent) into the mixture.
- Vortex for 30 seconds to form a cloudy solution and then centrifuge at 4500 rpm for 5 minutes.
- Collect the sedimented phase and dry it under a gentle stream of nitrogen gas at 25°C.
- Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

2. HPLC Conditions

- Column: C18 column (4.6 mm × 250 mm, 5 µm particle size)
- Mobile Phase: Acetonitrile and 0.01 M phosphoric acid buffer (pH 3) (25:75 v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Column Temperature: 25°C
- Detection: UV detector at 278 nm

Protocol 2: ELISA for Enrofloxacin Detection in Milk

This protocol describes a competitive ELISA for the quantitative analysis of **enrofloxacin**.

1. Sample Preparation

- For raw milk, use the sample directly after proper mixing.
- For milk powder, dissolve 1 g of the powder in 9 mL of deionized water.

2. ELISA Procedure

- Bring all reagents and samples to room temperature.

- Add 50 µL of standard solutions or prepared samples to the appropriate wells of the microtiter plate pre-coated with **enrofloxacin** antigen.
- Add 50 µL of HRP-conjugate to each well.
- Add 50 µL of the antibody solution to each well. Mix gently by shaking the plate manually and incubate for 30 minutes at 25°C.
- Wash the plate 5 times with diluted wash buffer.
- Add 50 µL of Substrate A and 50 µL of Substrate B to each well. Incubate for 15 minutes at 25°C in the dark.
- Add 50 µL of Stop Solution to each well to terminate the reaction.
- Measure the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the **enrofloxacin** concentration.

Protocol 3: LC-MS/MS for Enrofloxacin Detection in Chicken Liver

This protocol provides a highly sensitive and specific method for the determination of **enrofloxacin**.

1. Sample Preparation

- Weigh 2 g of homogenized chicken liver tissue into a 50 mL centrifuge tube.
- Add 10 mL of an extraction solvent (5% phosphoric acid in 50% acetonitrile in water).
- Homogenize the mixture for 5-10 minutes, followed by vortexing for 2-3 minutes.
- Ultrasonicate for 10 minutes and then place in a freezer at -20°C for 1 hour.
- Centrifuge at 10,000 rpm for 20 minutes at 4°C.
- Filter the supernatant and inject it into the LC-MS/MS system.

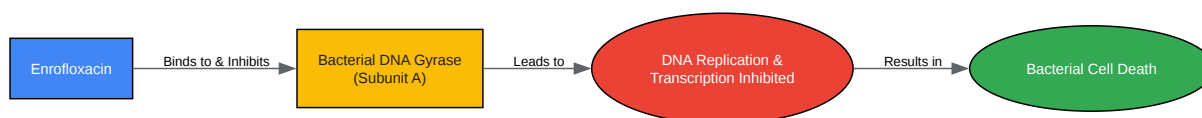
2. LC-MS/MS Conditions

- LC Column: C18 column (e.g., 4.6 x 50 mm, 2.1 µm)
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Injection Volume: 10 µL
- Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Monitor specific precursor-product ion transitions for **enrofloxacin** and its metabolite, ciprofloxacin.

Visualizations

Mechanism of Action of **Enrofloxacin**

Enrofloxacin functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, repair, and recombination. This action ultimately leads to bacterial cell death.

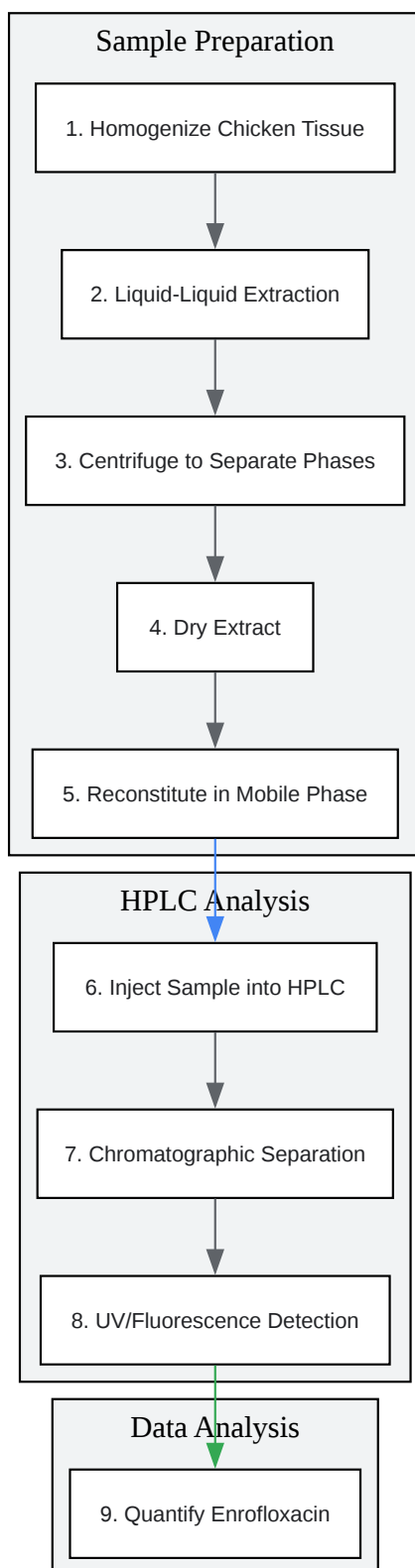


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Caption: Mechanism of action of **enrofloxacin**.

Experimental Workflow for HPLC Detection of **Enrofloxacin** in Chicken

The following diagram illustrates the workflow for detecting **enrofloxacin** in chicken samples using HPLC.

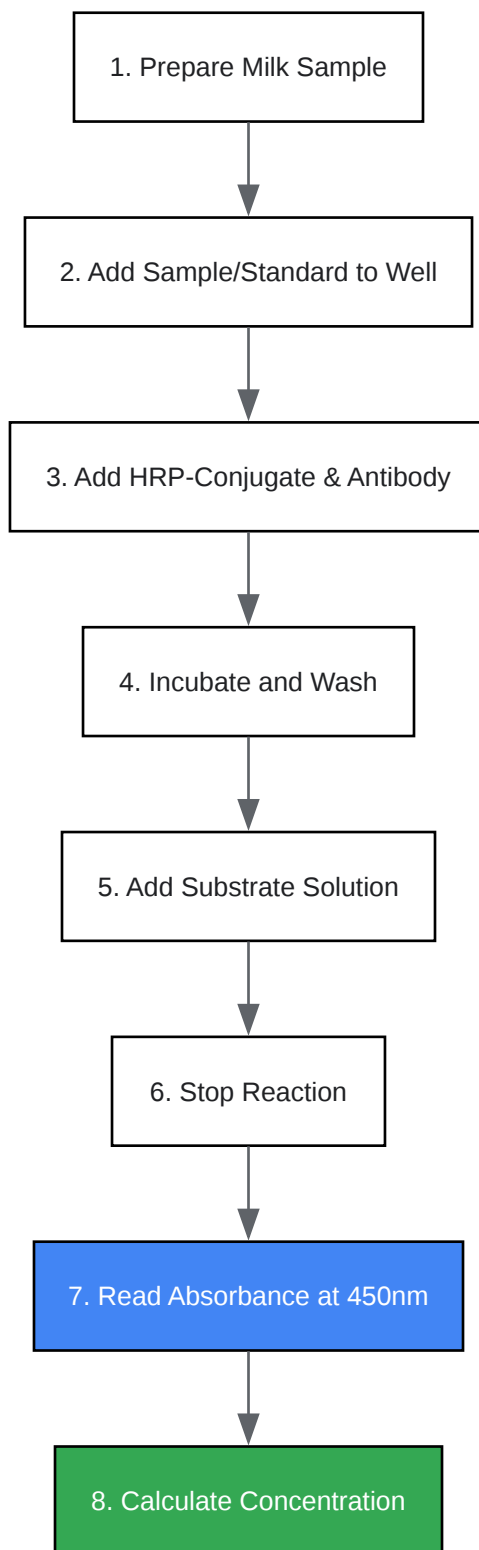


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Caption: HPLC workflow for **enrofloxacin** detection.

Experimental Workflow for ELISA Detection of **Enrofloxacin** in Milk

This diagram outlines the key steps in the ELISA protocol for milk samples.



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Caption: ELISA workflow for **enrofloxacin** detection.

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